molecular formula C15H15N3O7S B15340495 Descarbamoyl Cefuroxime-d3

Descarbamoyl Cefuroxime-d3

Cat. No.: B15340495
M. Wt: 384.4 g/mol
InChI Key: OUSLHGWWWMRAIG-NVBZKAFISA-N
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Description

Descarbamoyl Cefuroxime-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. The molecular formula of this compound is C15D3H12N3O7S, and it has a molecular weight of 384.379 . This compound is often used as a reference standard in analytical chemistry due to its high accuracy and reliability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Descarbamoyl Cefuroxime-d3 involves several steps, starting with the dissolution of 7-aminocephalosporanic acid (7-ACA) in water or another suitable solvent The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet industry standards for purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Descarbamoyl Cefuroxime-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

Descarbamoyl Cefuroxime-d3, like cefuroxime, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are primarily related to bacterial cell wall biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Descarbamoyl Cefuroxime-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies .

Properties

Molecular Formula

C15H15N3O7S

Molecular Weight

384.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9+/t10-,14-/m1/s1/i1D3

InChI Key

OUSLHGWWWMRAIG-NVBZKAFISA-N

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Origin of Product

United States

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